N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
Description
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a synthetic compound featuring a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted at position 5 with a 2-(3,4-dimethoxyphenyl)ethyl group and at position 2 with a benzenesulfonamide moiety.
Properties
Molecular Formula |
C19H24N4O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H24N4O4S/c1-26-17-9-8-15(12-18(17)27-2)10-11-23-13-20-19(21-14-23)22-28(24,25)16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H2,20,21,22) |
InChI Key |
VWTGZDWXCDVZSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Ethyl Side Chain: This step involves the alkylation of the triazine ring with a dimethoxyphenyl ethyl halide in the presence of a base.
Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the triazine derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl ethyl side chain, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the benzenesulfonamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones, phenols, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its functional groups.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as a precursor or intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related triazine-sulfonamide derivatives are critical to its physicochemical and biological profile. Below is a comparative analysis:
Structural Analog with Hydroxyethyl Substituent ()
- Compound : N-[5-(2-Hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxybenzenesulfonamide
- Molecular Formula : C₁₃H₂₀N₄O₅S
- Molecular Weight : 344.386 g/mol
- Key Differences :
- Substituent: 2-hydroxyethyl vs. 2-(3,4-dimethoxyphenyl)ethyl in the target compound.
- Physicochemical Impact : The hydroxyethyl group increases polarity and water solubility but reduces lipophilicity compared to the aromatic dimethoxyphenyl group.
- Biological Implications : Hydroxyalkyl substituents are associated with metabolic instability due to oxidation susceptibility, whereas the dimethoxyphenyl group may enhance blood-brain barrier penetration and receptor affinity .
Triazine-Based Sulfonylurea Herbicides ()
- Examples: Metsulfuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Molecular Formula: C₁₄H₁₅N₅O₆S Molecular Weight: 381.36 g/mol
- Key Differences: Core Structure: Sulfonylurea bridge (linking triazine to benzoate) vs. direct sulfonamide linkage to benzene in the target compound. Substituents: Metsulfuron-methyl’s 4-methoxy-6-methyl-triazine group optimizes herbicidal activity by inhibiting plant acetolactate synthase (ALS). In contrast, the target compound’s dimethoxyphenylethyl group suggests divergent biological targets, possibly in mammalian systems. Biological Activity: Sulfonylurea herbicides are non-competitive ALS inhibitors, while the target compound’s mechanism remains speculative but may involve modulation of neurotransmitter receptors .
Comparative Data Table
*Hypothetical values derived from structural analysis due to lack of direct experimental data.
Research Findings and Implications
Substituent-Driven Lipophilicity : The dimethoxyphenylethyl group in the target compound likely confers higher logP values compared to hydroxyethyl or methyl/methoxy substituents, favoring membrane permeability and CNS activity .
Metabolic Stability : The absence of ester or urea linkages (unlike sulfonylurea herbicides) may reduce susceptibility to hydrolytic degradation, extending the target compound’s half-life .
Limitations and Knowledge Gaps
- No direct pharmacological or pharmacokinetic data exists for the target compound; comparisons rely on structural analogs.
- Synthetic routes and purity profiles for the target compound are undocumented in publicly available literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
